2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene
Description
Properties
CAS No. |
63832-58-6 |
|---|---|
Molecular Formula |
C8H10OS3 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
2-(2-methylsulfanyl-2-methylsulfinylethenyl)thiophene |
InChI |
InChI=1S/C8H10OS3/c1-10-8(12(2)9)6-7-4-3-5-11-7/h3-6H,1-2H3 |
InChI Key |
RBUVYNDBSUETFA-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC1=CC=CS1)S(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiophene, 2-[2-[(tridecafluorohexyl)sulfonyl]ethenyl]- (CAS 86525-43-1)
Structural Differences :
- The fluorinated analog replaces the methanesulfinyl and methylsulfanyl groups with a tridecafluorohexylsulfonyl (-SO₂C₆F₁₃) substituent.
- The thiophene core and ethenyl bridge are retained.
Functional Implications :
- Electronic Effects : The fluorinated sulfonyl group is strongly electron-withdrawing, enhancing electrophilicity compared to the mixed sulfinyl/sulfanyl groups in the target compound. This may increase reactivity in nucleophilic substitution or polymerization reactions.
- Hydrophobicity: The fluorinated chain imparts extreme hydrophobicity, making this compound suitable for non-polar solvents or surface coatings, unlike the more polar target compound .
| Property | 2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene | 2-[2-[(Tridecafluorohexyl)sulfonyl]ethenyl]thiophene |
|---|---|---|
| Substituent Electronic | Mixed electron-donating (CH₃S-) and withdrawing (CH₃S(O)-) | Strongly electron-withdrawing (-SO₂C₆F₁₃) |
| Polarity | Moderate (polar sulfinyl/sulfanyl) | Highly hydrophobic (fluorinated chain) |
| Potential Applications | Catalysis, agrochemical intermediates | Surfactants, fluoropolymer additives |
(E)-1-[2-(Methylsulfanyl)phenyl]-2-({(E)-2-[2-(methylsulfanyl)phenyl]hydrazinyl-idene}(nitro)methyl...
Structural Differences :
- Aromatic core: Benzene vs. thiophene.
- Functional groups: Nitro and hydrazinylidene groups instead of sulfinyl/sulfanyl.
Key Observations :
- Intermolecular Interactions : The nitro group participates in C-H···O contacts, while sulfanyl groups form N-H···S hydrogen bonds. This suggests that sulfanyl groups in the target compound may similarly stabilize crystal structures or supramolecular assemblies .
- Torsional Flexibility : Methylsulfanyl groups in this compound exhibit C-S-C-C torsion angles of 7.47° and 72.07°, indicating restricted rotation. This steric effect may also influence the conformational stability of the target compound’s ethenyl bridge .
5-(Buten-3-yn-1-yl)bithiophene (from Echinops grijisii)
Structural Differences :
- Bithiophene core vs. monothiophene.
- Alkyne substituent instead of sulfinyl/sulfanyl groups.
Functional Implications :
- Conjugation : The extended π-system in bithiophene enhances charge delocalization, a property absent in the target compound. This makes bithiophenes more suitable for optoelectronic applications (e.g., organic semiconductors).
- Reactivity : The alkyne group allows click chemistry or cycloaddition, whereas sulfinyl/sulfanyl groups may undergo oxidation or nucleophilic substitution .
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
Structural Differences :
- Triazine and benzoate cores vs. thiophene.
- Sulfonylurea (-SO₂NHCONH-) linker vs. sulfinyl/sulfanyl groups.
Functional Implications :
- Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to the absence of the urea pharmacophore.
- Sulfur Oxidation States : Sulfonyl groups (S⁺VI) are more oxidized than sulfinyl (S⁺IV) or sulfanyl (S⁻II) groups, affecting redox stability and degradation pathways .
Q & A
Q. What synthetic strategies are recommended for preparing 2-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene, and how can its purity be validated?
Synthesis typically involves multi-step reactions, such as:
- Thiophene functionalization : Introduce sulfinyl and sulfanyl groups via controlled oxidation and substitution. For example, methylsulfanyl groups can be introduced using thiol-ene click chemistry, while sulfinyl groups may require oxidation of sulfides with H₂O₂ or mCPBA .
- Validation : Purity is confirmed via HPLC (≥95% purity threshold) and structural verification using ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methylsulfanyl protons) and high-resolution mass spectrometry (HRMS) to match theoretical molecular weights .
Q. How is the molecular structure of this compound characterized, and what analytical techniques resolve stereochemical ambiguities?
- X-ray crystallography is critical for resolving stereochemistry, particularly for the ethenyl and sulfinyl groups. Dihedral angles (e.g., 4.03–9.77° between aromatic planes) and torsion angles (e.g., 7.47–72.07° for S–C–C–S) provide conformational insights .
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) complement experimental data to predict electronic structures and validate crystallographic results .
Q. What are the stability considerations for the methanesulfinyl and methylsulfanyl groups under varying conditions?
- Oxidative sensitivity : The sulfinyl group is prone to over-oxidation to sulfones under strong oxidizing conditions (e.g., KMnO₄). Stability tests should monitor degradation via TLC or UV-Vis spectroscopy (λ ~320–480 nm for nitro/thiophene derivatives) .
- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures, with inert atmospheres (N₂/Ar) recommended during synthesis .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved for this compound?
- Case study : If NMR suggests planar conformations but X-ray shows non-planar dihedral angles (e.g., 9.77°), variable-temperature NMR can probe dynamic behavior.
- Multiparametric analysis : Combine solid-state NMR with molecular dynamics simulations to reconcile solution-phase flexibility vs. solid-state rigidity .
Q. What mechanistic insights govern the reactivity of the ethenyl-thiophene core in electrophilic or nucleophilic reactions?
- Electrophilic substitution : The thiophene ring directs electrophiles to the α-position. For example, nitration (HNO₃/H₂SO₄) occurs at the 5-position, validated by NOESY NMR to confirm regioselectivity .
- Nucleophilic attack : The sulfinyl group enhances electrophilicity at adjacent carbons. Kinetic studies (e.g., monitoring reaction rates with NaSH) can quantify activation barriers .
Q. How does the electronic structure of this compound influence its potential in optoelectronic materials?
- DFT/UV-Vis studies : Calculate HOMO-LUMO gaps (e.g., ~3.5 eV for similar thiophenes) and compare with experimental λmax values (e.g., 479 nm in dichloromethane) to assess charge-transfer properties .
- Electrochemical analysis : Cyclic voltammetry (CV) reveals redox potentials, with sulfinyl groups often lowering reduction potentials by 0.2–0.5 V .
Q. What strategies optimize yield in multi-step syntheses while minimizing byproducts?
- Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent polarity, catalyst loading). For example, DMSO as a solvent improves sulfinyl group incorporation by 15% vs. DCM .
- Byproduct identification : LC-MS/MS detects intermediates (e.g., over-oxidized sulfones), guiding stepwise quenching (e.g., Na₂S₂O₃ addition) .
Methodological Guidelines
- Stereochemical control : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers if sulfinyl groups induce chirality .
- Data reconciliation : Cross-validate NMR coupling constants (e.g., J = 15 Hz for trans-ethenyl protons) with X-ray torsion angles .
- Safety protocols : Handle methylsulfanyl precursors in fume hoods due to volatile thiol byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
